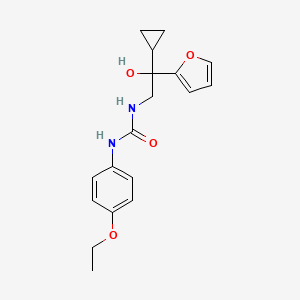

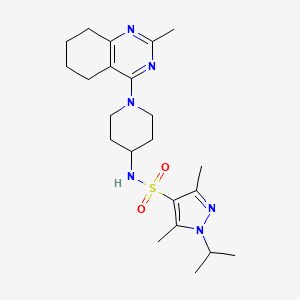

![molecular formula C12H11N5O2 B2742977 8-amino-1,3-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione CAS No. 21620-13-3](/img/structure/B2742977.png)

8-amino-1,3-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “8-amino-1,3-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione” is a type of pteridine derivative . Pteridines are heterocyclic structures of coenzymatic constituents of oxidoreductase enzymes. They play essential roles in growth processes and the metabolism of one-carbon units . They are in clinical use as anticancer, antiviral, antibacterial, and diuretic drugs .

Synthesis Analysis

The synthesis of pteridines is mainly from the pyrimidine, but there are examples from the pyrazine . The binding capability of the ligand was simulated on systems containing two metal-binding modes to palladium (N5-S4 and N1-S2) with different chelate size .Molecular Structure Analysis

The title compound crystallizes in the monoclinic space group C 2/c . Single pteridine-2,4 (1 H ,3 H )-dithione and dimethylformamide molecules are packed via N-H···O and N-H···N hydrogen bonds into centrosymmetric clusters containing two molecules of each class .Chemical Reactions Analysis

The physical properties and reactions include photochemistry, substitution at ring nitrogens, nucleophilic substitution at ring carbons, organometallic couplings and methods for side chain elaboration and extension .Physical And Chemical Properties Analysis

The structure for the cluster has been simulated by using the density functionals B1B95 (6-31 G (d) and 6-31+G (d) basis sets) and M06-2X (6-31 G (d) basis set). As a result, the M06-2X/6-31 G (d) approach provides the best agreement with the experimental XRD data .Aplicaciones Científicas De Investigación

- Pteridines play essential roles in growth processes and one-carbon metabolism . Researchers have explored pteridine analogs as inhibitors for enzymes such as monoamine oxidase B, nitric oxide synthase, and hepatitis C virus NS5B RNA-dependent RNA polymerase . The variation of substituents in pteridines has led to highly functionalized compounds with potential therapeutic applications.

- Pteridines can coordinate with metal ions, forming stable complexes. Investigations into the binding capability of pteridine ligands to metals (e.g., palladium) have revealed interesting chelate structures . The sulfur atoms in pteridines often serve as key binding sites.

- Pteridines are widespread in biological systems, serving as pigments and enzyme cofactors. Understanding their molecular structure sheds light on their roles in various cellular processes .

- UV irradiation of pteridines can induce electron donor reactions. For instance, H4 pterins affect enzymatic reactions of aromatic amino acid hydroxylases and alkylglycerol monooxygenase . Such insights may have implications for biomedicine.

Enzyme Inhibition and Medicinal Chemistry

Metal Complexes and Coordination Chemistry

Biological Pigments and Enzyme Cofactors

Photobiology and Electron Donor Reactions

Mecanismo De Acción

Direcciones Futuras

Pteridine analogs have been evaluated as inhibitors for monoamine oxidase B and nitric oxide synthetase - which are involved in the pathology of neurodegenerative diseases . Therefore, the future directions of “8-amino-1,3-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione” could involve further exploration of its potential therapeutic applications in these areas.

Propiedades

IUPAC Name |

8-amino-1,3-dimethylbenzo[g]pteridine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5O2/c1-16-10-9(11(18)17(2)12(16)19)14-7-4-3-6(13)5-8(7)15-10/h3-5H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBLHBGSNDGMZKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC3=C(C=CC(=C3)N)N=C2C(=O)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-amino-1,3-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

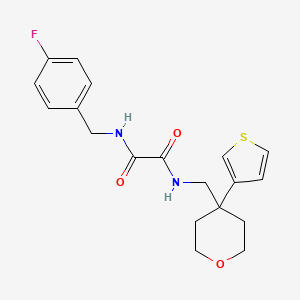

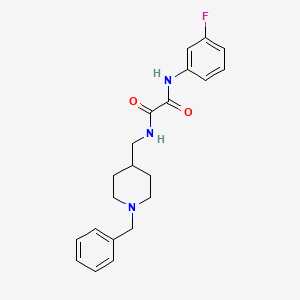

![5-amino-1-[(2,5-dimethylphenyl)methyl]-N-(4-fluorophenyl)triazole-4-carboxamide](/img/structure/B2742900.png)

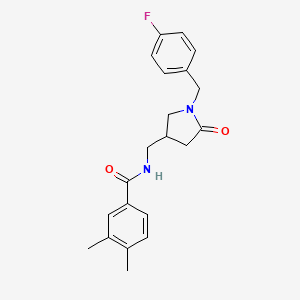

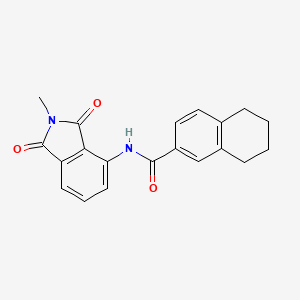

![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea](/img/structure/B2742901.png)

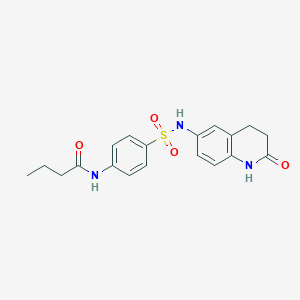

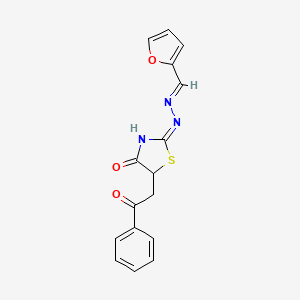

![3,4,5,6-tetrachloro-N-({4-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)pyridine-2-carboxamide](/img/structure/B2742902.png)

![1-(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(cyclopropylmethyl)piperidine-4-carboxamide](/img/structure/B2742905.png)

![2-(2-Ethoxyethyl)-6-(2-ethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2742911.png)

![(R)-5,16-Dimethoxy-4,17-dihydro-1H-cyclopenta[6,7]cycloocta[2,1-a:3,4-a']dinaphthalene (mixture of double bond isomers 2.2:1)](/img/structure/B2742914.png)